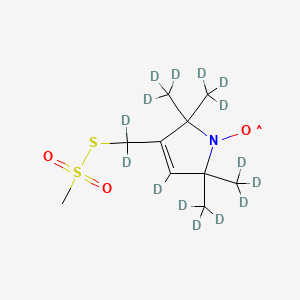

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

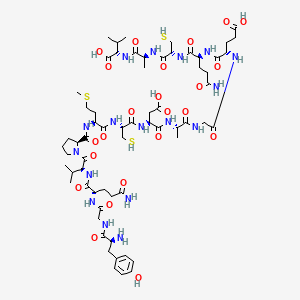

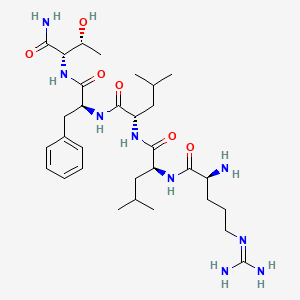

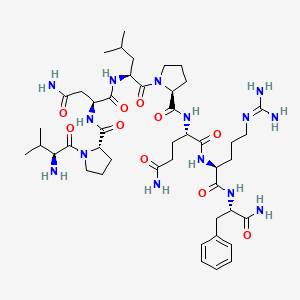

“(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15” is an aminooxyl that is pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 . It is a highly reactive thiol-specific spin label .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrroline ring substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 .Physical And Chemical Properties Analysis

This compound is a light yellow powder . It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), DMSO:PBS (pH 7.2) (1:3) (0.25 mg/ml), and Ethanol (15 mg/ml) . It has a melting point of 107-108°C . The compound should be stored in an amber vial, in a -20°C freezer, under an inert atmosphere .Applications De Recherche Scientifique

Protein Conformation and Dynamics

This compound is used as a thiol reactive spin label to probe the conformation and dynamics of thiolated proteins. It helps in understanding the structural aspects and movement of proteins at a molecular level .

Membrane Protein Investigation

It is particularly useful for investigating structural and conformational dynamics of membrane proteins, providing insights into their function and interaction with other molecules .

Protein Aggregation Studies

The compound aids in studying protein aggregation, which is crucial for understanding diseases like Alzheimer’s where protein misfolding and aggregation play a key role .

Double Electron-Electron Resonance (DEER) Spectroscopy

It serves as an invaluable tool for conducting DEER spectroscopy experiments, which are used to measure distances within proteins or between protein complexes .

Thiol Site Structure Probe

As a highly reactive, thiol-specific spin-label, it acts as a specific conformational probe of the thiol site structure within proteins .

Mécanisme D'action

Target of Action

The primary target of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15, also known as MTSSL, is cysteine residues in proteins . Cysteine residues are amino acids that contain a thiol group, which is a sulfur and hydrogen atom. This thiol group is reactive and can form disulfide bonds, which are crucial for the structure and function of proteins.

Mode of Action

MTSSL is a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe . It interacts with its targets, the cysteine residues, by forming disulfide bonds. This interaction results in the labeling of the protein with a paramagnetic spin label. This labeling is useful for investigating structural and conformational dynamics of proteins .

Pharmacokinetics

It is known that mtssl is typically used in vitro, meaning it is applied directly to cells or tissues in a controlled environment outside of a living organism . Therefore, its bioavailability, or the extent and rate at which it reaches its target site of action, would be dependent on the experimental conditions.

Result of Action

The result of MTSSL’s action is the labeling of proteins with a paramagnetic spin label. This labeling allows researchers to investigate the structural and conformational dynamics of proteins . For example, it can be used in double electron electron resonance (DEER) spectroscopy experiments, which provide information about the distances and distance distributions between paramagnetic centers in a molecule .

Action Environment

The action, efficacy, and stability of MTSSL are influenced by various environmental factors. For instance, MTSSL is sensitive to light, and it should be stored in conditions protected from light . Additionally, the pH, temperature, and other conditions of the experimental environment can affect the efficiency of MTSSL’s interaction with cysteine residues. Therefore, careful control and monitoring of the experimental conditions are necessary when using MTSSL.

Orientations Futures

Propriétés

InChI |

InChI=1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSCGBLQCTWVPO-QHFHZPJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858271 |

Source

|

| Record name | [3-{[(Methanesulfonyl)sulfanyl](~2~H_2_)methyl}-2,2,5,5-tetrakis[(~2~H_3_)methyl](~2~H)-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384342-57-8 |

Source

|

| Record name | [3-{[(Methanesulfonyl)sulfanyl](~2~H_2_)methyl}-2,2,5,5-tetrakis[(~2~H_3_)methyl](~2~H)-2,5-dihydro-1H-pyrrol-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.